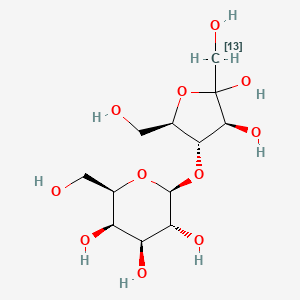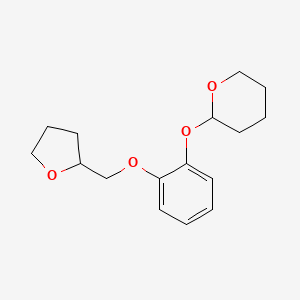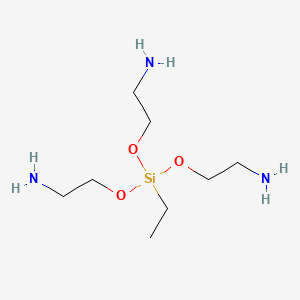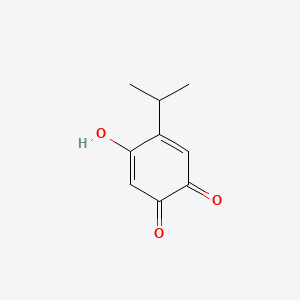
Lactulose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactulose-13C is a synthetic disaccharide composed of galactose and fructose, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research to study metabolic processes and gastrointestinal functions. The isotopic labeling allows for precise tracking and analysis in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactulose-13C is synthesized through the isomerization of lactose, which involves converting lactose into lactulose under alkaline conditions. The process typically uses carbon-13 labeled lactose as the starting material. The reaction is carried out in an aqueous solution at elevated temperatures, often with the addition of a catalyst to enhance the isomerization process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors to maintain the required temperature and pH conditions. The reaction mixture is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lactulose-13C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various organic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Corresponding alcohols of this compound.
Substitution: Acetylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Lactulose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the fermentation processes in the gut microbiota.
Medicine: Utilized in diagnostic tests such as the lactulose breath test to assess gastrointestinal transit time and bacterial overgrowth.
Industry: Employed in the production of prebiotic foods and supplements
Wirkmechanismus
Lactulose-13C passes through the stomach and small intestine without being digested or absorbed. In the colon, it is fermented by the gut microbiota, producing short-chain fatty acids and gases like hydrogen and methane. These fermentation products lower the pH of the colon and act as osmotic laxatives, promoting bowel movements. The isotopic labeling allows for precise measurement of these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose-13C: Another isotopically labeled disaccharide used in metabolic studies.
Sucrose-13C: Used in similar applications but differs in its sugar composition.
Mannitol-13C: A sugar alcohol used in various biochemical assays
Uniqueness
Lactulose-13C is unique due to its specific application in gastrointestinal studies and its ability to act as a prebiotic. Its fermentation by gut bacteria and the subsequent production of beneficial metabolites make it particularly valuable in both research and clinical settings .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2-(hydroxymethyl)-5-(hydroxy(113C)methyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12?/m1/s1/i3+1 |
InChI-Schlüssel |
JCQLYHFGKNRPGE-MTQCGNDRSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]2O)([13CH2]O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)





![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)




